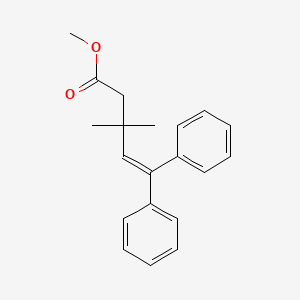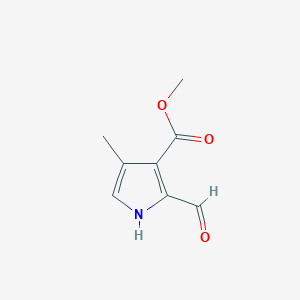
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with formyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Methyl 2-carboxy-4-methyl-1H-pyrrole-3-carboxylate
Reduction: Methyl 2-hydroxymethyl-4-methyl-1H-pyrrole-3-carboxylate
Substitution: Halogenated or nitrated derivatives of the original compound
科学研究应用
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
作用机制
The mechanism by which Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pyrrole ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both formyl and methyl groups in specific positions allows for targeted modifications and applications in various fields .
属性
CAS 编号 |
52459-25-3 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC 名称 |
methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-9-6(4-10)7(5)8(11)12-2/h3-4,9H,1-2H3 |
InChI 键 |
OFHHGUFHWSDUAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


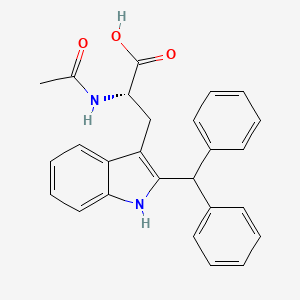
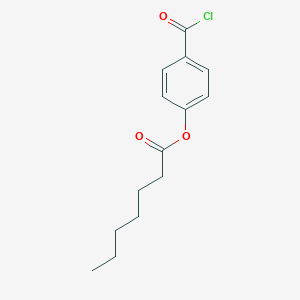
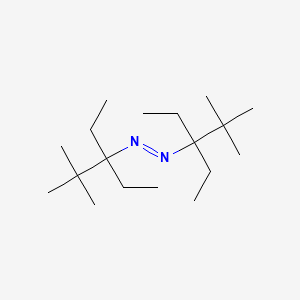
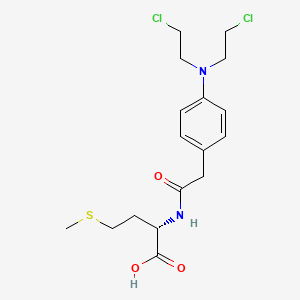

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)

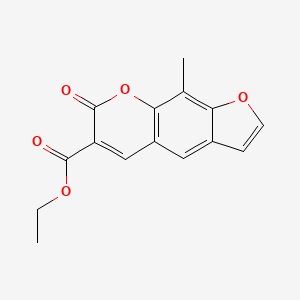
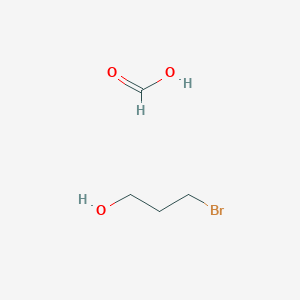


![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

